molecular formula C15H13N5O5 B12426617 [2-[[2-(4-Methoxyphenyl)benzotriazol-5-yl]amino]-2-oxoethyl] nitrate

[2-[[2-(4-Methoxyphenyl)benzotriazol-5-yl]amino]-2-oxoethyl] nitrate

Cat. No.: B12426617
M. Wt: 343.29 g/mol
InChI Key: KIZBIVUBRVKWJX-UHFFFAOYSA-N
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Description

[2-[[2-(4-Methoxyphenyl)benzotriazol-5-yl]amino]-2-oxoethyl] nitrate is a complex organic compound that has garnered significant interest in various scientific fields due to its unique chemical structure and properties This compound is characterized by the presence of a benzotriazole moiety, which is known for its stability and versatility in chemical reactions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-[[2-(4-Methoxyphenyl)benzotriazol-5-yl]amino]-2-oxoethyl] nitrate typically involves multiple steps, starting with the preparation of the benzotriazole core. One common method involves the reaction of 4-methoxyaniline with sodium nitrite in the presence of hydrochloric acid to form the diazonium salt, which is then reacted with benzotriazole to yield the desired benzotriazole derivative. This intermediate is then subjected to further reactions to introduce the oxoethyl and nitrate groups under controlled conditions, such as specific temperatures and pH levels .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

[2-[[2-(4-Methoxyphenyl)benzotriazol-5-yl]amino]-2-oxoethyl] nitrate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of products depending on the nucleophile introduced .

Scientific Research Applications

[2-[[2-(4-Methoxyphenyl)benzotriazol-5-yl]amino]-2-oxoethyl] nitrate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of [2-[[2-(4-Methoxyphenyl)benzotriazol-5-yl]amino]-2-oxoethyl] nitrate involves its interaction with specific molecular targets and pathways. The benzotriazole moiety can form stable complexes with metal ions, which can influence various biochemical processes. Additionally, the compound’s ability to undergo redox reactions allows it to modulate oxidative stress and cellular signaling pathways. These interactions contribute to its observed biological activities, such as antimicrobial and anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the methoxyphenyl group and the nitrate moiety provides additional sites for chemical modification, making it a versatile compound for various scientific and industrial applications .

Properties

Molecular Formula

C15H13N5O5

Molecular Weight

343.29 g/mol

IUPAC Name

[2-[[2-(4-methoxyphenyl)benzotriazol-5-yl]amino]-2-oxoethyl] nitrate

InChI

InChI=1S/C15H13N5O5/c1-24-12-5-3-11(4-6-12)19-17-13-7-2-10(8-14(13)18-19)16-15(21)9-25-20(22)23/h2-8H,9H2,1H3,(H,16,21)

InChI Key

KIZBIVUBRVKWJX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2N=C3C=CC(=CC3=N2)NC(=O)CO[N+](=O)[O-]

Origin of Product

United States

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